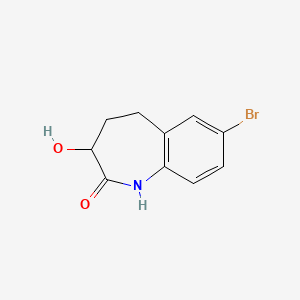

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is a compound with the CAS Number: 2445786-20-7 . It has a molecular weight of 256.1 and is a powder in physical form . Its IUPAC name is 7-bromo-3-hydroxy-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one .

Synthesis Analysis

The synthesis of benzazepines, including “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one”, has been a topic of research for the past two decades . The methods for the synthesis of derivatives of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . A specific synthesis method for “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” involves the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide .Molecular Structure Analysis

The molecular structure of “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

Benzazepines, including “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one”, have been known to react with alkyl tosylates . The alkylation of benzazepines with alkyl tosylates has been studied, providing insights into the chemical reactivity of these compounds .Physical And Chemical Properties Analysis

The compound “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is a powder at room temperature . and is stored at room temperature .Applications De Recherche Scientifique

Anti-Cancer Agent Design and Synthesis

This compound has been utilized in the design and synthesis of novel anti-cancer agents. It’s involved in elucidating the binding mode of compounds in the tyrosine kinase ligand binding region, which is crucial for developing targeted cancer therapies .

Intermediate for Antihypertensive Drugs

“7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” serves as an intermediate in synthesizing Benazepril Hydrochloride, a first-line antihypertensive drug recommended by WHO .

Alkylation Studies

The compound has been studied for its reactivity in alkylation reactions. This research can lead to the development of new chemical entities with potential therapeutic applications .

Bile Acid Transport Inhibition

Derivatives of this compound have shown to inhibit bile acid transport, which can regulate bile acid reabsorption and improve natural defecation in patients .

Mécanisme D'action

Target of Action

The primary targets of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one are currently unknown. This compound belongs to the class of benzazepines, which are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzazepines, in general, are known to interact with their targets by binding to specific sites, thereby modulating the activity of these targets .

Biochemical Pathways

Benzazepines have been shown to influence a variety of biochemical pathways, including those involved in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Pharmacokinetics

It is known that the compound is a powder at room temperature, suggesting that it could be administered orally .

Result of Action

Benzazepines have been shown to have a variety of effects, including antibacterial activity, sodium channel blocking, and inhibition of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .

Propriétés

IUPAC Name |

7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGBCFLMWJJIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC(=O)C1O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)